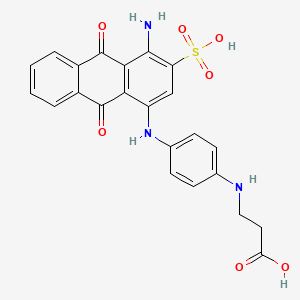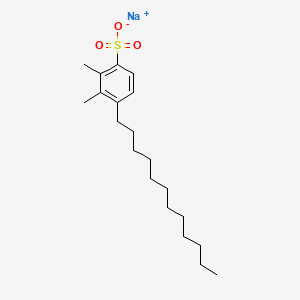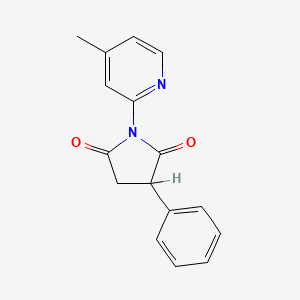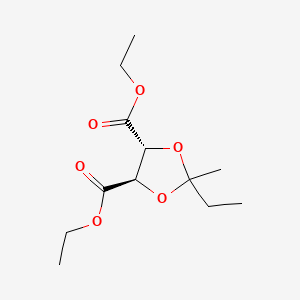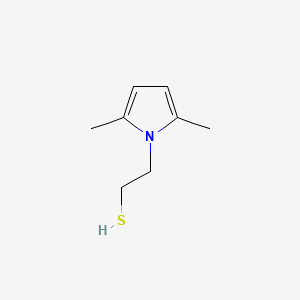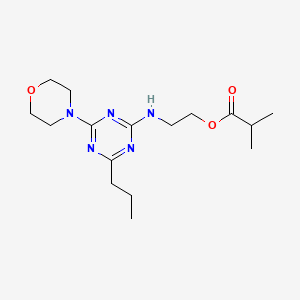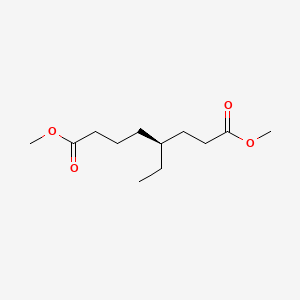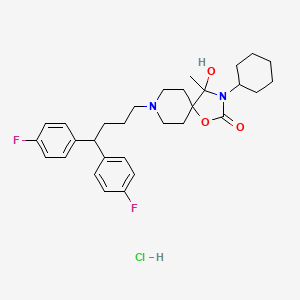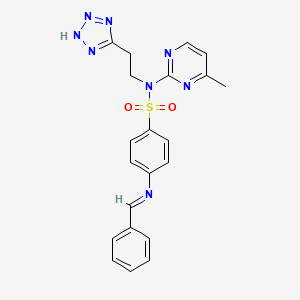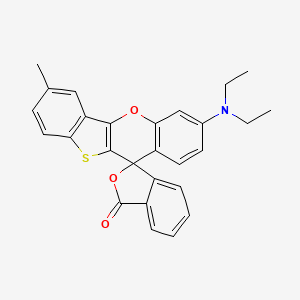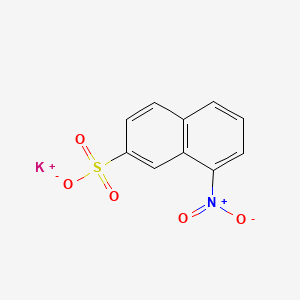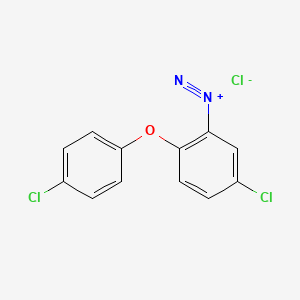
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride is a chemical compound with the molecular formula C12H7Cl2N2O. It is a derivative of benzenediazonium chloride, featuring a chlorophenoxy group attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Diazotization Reaction:
Sandmeyer Reaction: This involves the reaction of an aromatic amine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a chlorophenoxy compound.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process, where the raw materials are mixed in a controlled environment to ensure the purity and consistency of the final product.
Purification: The crude product is purified through recrystallization or other purification techniques to achieve the desired level of purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: Substitution reactions are common, where the diazonium group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and hypophosphorous acid are used.
Substitution: Various nucleophiles can be used for substitution reactions, including phenols and amines.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azo compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis to introduce chlorophenoxy groups into other molecules. Biology: It serves as a reagent in biochemical assays and studies involving chlorophenoxy compounds. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium chloride: The parent compound without the chlorophenoxy group.
4-Chlorophenol: A simpler compound lacking the diazonium group.
5-Chloro-2-(4-chlorophenoxy)aniline: A related compound with an amine group instead of the diazonium group.
Uniqueness: Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, chloride is unique due to its combination of the diazonium group and the chlorophenoxy group, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
29684-43-3 |
|---|---|
Molekularformel |
C12H7Cl3N2O |
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
5-chloro-2-(4-chlorophenoxy)benzenediazonium;chloride |
InChI |
InChI=1S/C12H7Cl2N2O.ClH/c13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;/h1-7H;1H/q+1;/p-1 |
InChI-Schlüssel |
WZIPUDOJTYTOKO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


